2,5-Diaminoindan dihydrochloride

Descripción general

Descripción

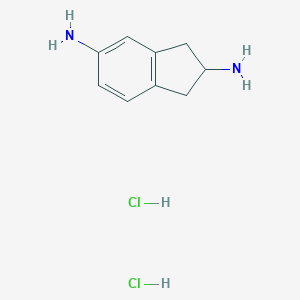

2,5-Diaminoindan dihydrochloride: is a chemical compound with the molecular formula C9H14Cl2N2 and a molecular weight of 221.13 g/mol . It is a derivative of indan, a bicyclic organic compound, and contains two amino groups at the 2 and 5 positions of the indan ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diaminoindan dihydrochloride typically involves the reduction of 2,5-dinitroindan, followed by the conversion of the resulting diamine to its dihydrochloride salt. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Diaminoindan dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form more stable amine derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with a palladium catalyst is commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Stable amine derivatives.

Substitution: Various substituted indan derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity : DAI has been studied for its potential as an antiviral agent, particularly against HIV-1. Research indicates that compounds with similar structures can inhibit viral entry by targeting specific protein interactions, such as the CD4-gp120 binding process. For instance, structure-based design approaches have led to the synthesis of derivatives that exhibit potent antiviral activity by disrupting these interactions .

Antitumor Properties : DAI has shown promise in preclinical studies for its anticancer effects. It has been evaluated for its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the inhibition of key signaling pathways that regulate cell proliferation and survival .

Neuroprotective Effects : Preliminary studies suggest that DAI may possess neuroprotective properties, potentially mitigating oxidative stress and inflammation in neuronal cells. This aspect is under investigation for its implications in neurodegenerative diseases .

Material Science

Polymer Chemistry : DAI has been utilized as a building block in the synthesis of polymers with enhanced properties. Its amino groups can participate in various polymerization reactions, leading to materials with improved thermal stability and mechanical strength. Research highlights the development of polyurethanes and polyamides incorporating DAI, which exhibit desirable characteristics for industrial applications .

Analytical Chemistry

DAI serves as a useful reagent in analytical chemistry, particularly in the development of colorimetric assays for detecting various analytes. Its ability to form stable complexes with metal ions makes it suitable for applications in environmental monitoring and quality control in pharmaceuticals .

Case Study 1: Antiviral Screening

In a study conducted by Debnath et al., DAI derivatives were screened against a panel of HIV-1 strains. The results demonstrated significant inhibition of viral entry at low micromolar concentrations, indicating its potential as a lead compound for further development in HIV therapeutics .

Case Study 2: Antitumor Activity

A recent investigation into the anticancer effects of DAI derivatives revealed that they could effectively induce apoptosis in MDA-MB-231 (breast cancer) and PC-3M (prostate cancer) cell lines. The IC50 values obtained were comparable to those of established chemotherapeutic agents, suggesting that DAI could be a viable candidate for drug development .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antiviral | HIV-1 | < 10 | Inhibition of CD4-gp120 interaction |

| Antitumor | MDA-MB-231 (Breast Cancer) | 15 | Induction of apoptosis |

| Antitumor | PC-3M (Prostate Cancer) | 20 | Cell cycle arrest |

| Neuroprotective | Neuronal Cells | N/A | Reduction of oxidative stress |

Mecanismo De Acción

The mechanism of action of 2,5-Diaminoindan dihydrochloride involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as an enzyme inhibitor or receptor agonist/antagonist, depending on the specific biological context .

Comparación Con Compuestos Similares

2,5-Diaminopyridine dihydrochloride: Similar in structure but contains a pyridine ring instead of an indan ring.

2,5-Diamino-1,4-benzenediol dihydrochloride: Contains a benzene ring with hydroxyl groups in addition to the amino groups.

Uniqueness: 2,5-Diaminoindan dihydrochloride is unique due to its indan ring structure, which imparts specific chemical and physical properties that are different from those of its analogs. This uniqueness makes it valuable for specific applications where the indan ring’s rigidity and electronic properties are advantageous.

Actividad Biológica

2,5-Diaminoindan dihydrochloride is a compound of interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Synthesis

This compound is derived from indan, a bicyclic compound with a nitrogen substitution at the 2 and 5 positions. The synthesis often involves multi-step reactions that may include amination processes and salt formation with hydrochloric acid. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of 2,5-diamino compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range between 15 µg/mL to 700 µg/mL, demonstrating their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of 2,5-Diamino Compounds

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 2,5-Diaminoindan | S. aureus | 20-28 |

| 2,5-Diaminoindan | E. coli | 24-40 |

| Metal Complexes | Neisseria gonorrhoeae | 15 |

Anticancer Properties

The anticancer potential of 2,5-diamino derivatives has been explored in several studies. Compounds featuring the thiadiazole moiety have demonstrated cytostatic effects against various cancer cell lines. For example, derivatives have shown IC50 values indicating moderate to significant cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cells .

Table 2: Cytotoxicity of 2,5-Diamino Compounds Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | WRL-68 | 86 |

| Compound B | Caco2 | 50 |

| Compound C | MCF-7 | 75 |

Anti-inflammatory and Analgesic Effects

Studies have reported that some derivatives exhibit anti-inflammatory and analgesic properties. The mechanisms often involve inhibition of pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of various substituted diamines showed that compounds with halogen substitutions exhibited enhanced activity against Gram-positive bacteria compared to standard antibiotics .

- Cytotoxicity Assessment : In vitro assays demonstrated that specific derivatives significantly inhibited cell proliferation in cancer cell lines compared to untreated controls, indicating their potential as chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of 2,5-diamino compounds is closely linked to their chemical structure. Modifications at the amine positions or incorporation of heterocycles can enhance potency and selectivity against specific targets. Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets .

Propiedades

IUPAC Name |

2,3-dihydro-1H-indene-2,5-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-8-2-1-6-3-9(11)5-7(6)4-8;;/h1-2,4,9H,3,5,10-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZTYGOOFIOXIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623056 | |

| Record name | 2,3-Dihydro-1H-indene-2,5-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131742-56-8 | |

| Record name | 2,3-Dihydro-1H-indene-2,5-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.